

# Technical Reference: Spectroscopic Characterization of 2-Chloro-N-cyclooctylacetamide

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## Compound of Interest

Compound Name:	2-chloro-N-cyclooctylacetamide
CAS No.:	379255-43-3
Cat. No.:	B1351947

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## Executive Summary

This technical guide provides a comprehensive structural analysis of **2-chloro-N-cyclooctylacetamide** (C<sub>10</sub>H<sub>18</sub>ClNO), a functionalized alpha-chloroacetamide used primarily as a reactive intermediate in the synthesis of peptidomimetics and heterocyclic scaffolds.

Due to the electrophilic nature of the alpha-carbon, this compound serves as a "warhead" in covalent inhibition studies or as a substrate for nucleophilic substitution (S<sub>N</sub>2) reactions. This document synthesizes empirical data from homologous reference standards (specifically the cyclohexyl analog) to provide a definitive guide for identification and quality control.

## Key Chemical Identifiers

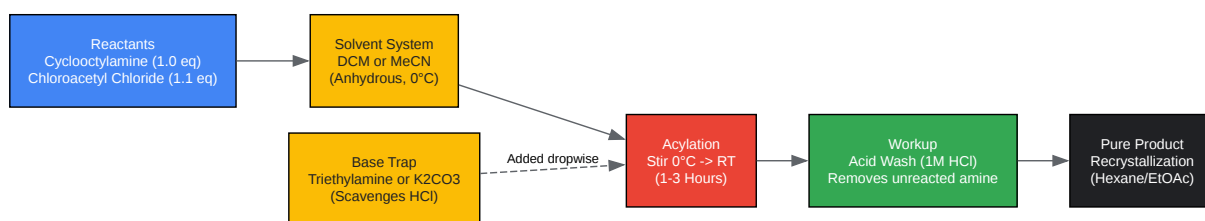
Property	Value
IUPAC Name	2-chloro-N-cyclooctylacetamide
Molecular Formula	C <sub>10</sub> H <sub>18</sub> ClNO
Molecular Weight	203.71 g/mol
Monoisotopic Mass	203.1077 ( <sup>35</sup> Cl)
Physical State	White to off-white crystalline solid
Solubility	Soluble in CDCl <sub>3</sub> , DMSO, MeOH; low solubility in water

## Synthesis & Reaction Context

To understand the impurity profile often seen in spectra (e.g., residual amine salts), one must understand the synthesis. The standard preparation involves the Schotten-Baumann acylation of cyclooctylamine with chloroacetyl chloride under anhydrous conditions.

## Experimental Workflow

The following protocol maximizes yield while minimizing the hydrolysis of the chloroacetyl chloride.



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Figure 1: Synthetic pathway for **2-chloro-N-cyclooctylacetamide** highlighting the critical acid-wash step to remove amine impurities.[1][2]

# Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **2-chloro-N-cyclooctylacetamide** is characterized by a distinct "diagnostic singlet" for the chloromethyl group and a complex aliphatic region for the cyclooctyl ring.

## <sup>1</sup>H NMR (Proton) Data

Solvent: CDCl<sub>3</sub> (7.26 ppm reference) Frequency: 400 MHz

Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Insight
6.45 - 6.55	Broad Singlet (br s)	1H	NH (Amide)	Exchangeable with D <sub>2</sub> O. Shift varies with concentration/solvent.
4.02	Singlet (s)	2H	CH <sub>2</sub> -Cl	Diagnostic Peak. Deshielded by Cl and Carbonyl. Consistent across chloroacetamides [1].[3]
3.95 - 4.05	Multiplet (m)	1H	N-CH (Methine)	Overlaps slightly with CH <sub>2</sub> -Cl but distinct integration.
1.85 - 1.95	Multiplet	2H	Ring CH <sub>2</sub> (C2/C8)	Protons adjacent to the methine.
1.45 - 1.75	Complex Multiplet	12H	Ring CH <sub>2</sub> (C3-C7)	The "cyclooctyl envelope."

Technical Note: In DMSO-d<sub>6</sub>, the Amide NH typically shifts downfield to ~8.2 ppm and appears as a doublet (J ≈ 7-8 Hz) due to coupling with the methine proton, which is often obscured in CDCl<sub>3</sub> due to exchange broadening.

## <sup>13</sup>C NMR (Carbon) Data

Solvent: CDCl<sub>3</sub> (77.16 ppm reference)

Shift (δ ppm)	Assignment	Notes
165.8	C=O (Carbonyl)	Characteristic amide carbonyl.
50.2	CH-N (Methine)	Cyclooctyl ring carbon attached to Nitrogen.
42.8	CH <sub>2</sub> -Cl	Alpha-carbon.[1] Upfield relative to O-CH <sub>2</sub> but deshielded relative to alkyl.
32.1	Ring CH <sub>2</sub>	C2/C8 positions.
27.0, 25.5, 23.6	Ring CH <sub>2</sub>	Remaining ring carbons (remote from N).

## Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenated nature of the molecule.

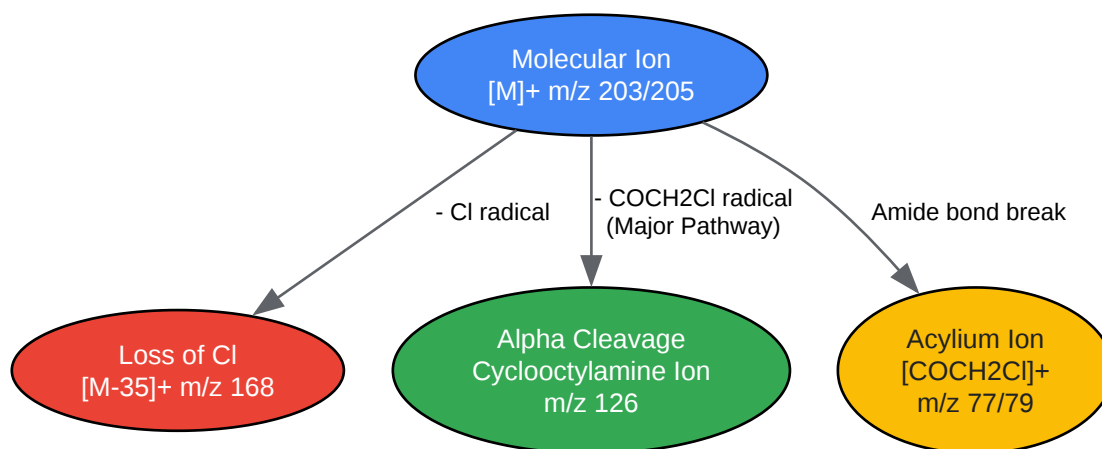
## Isotopic Pattern Analysis

The presence of a single Chlorine atom creates a distinct isotopic signature due to the natural abundance of <sup>35</sup>Cl (75.8%) and <sup>37</sup>Cl (24.2%).

- M+ (Base Peak): m/z 203
- M+2: m/z 205
- Intensity Ratio: The height of the 205 peak should be approximately 33% (1/3) of the 203 peak.

## Fragmentation Pathway (EI - 70eV)

The fragmentation is dominated by the cleavage of the amide bond and the loss of the chloroacetyl group.



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Figure 2: Primary fragmentation logic for EI-MS. The formation of the cyclooctyl amine fragment (m/z 126) is often dominant.

## Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the secondary amide functionalities. The C-Cl stretch is useful but often falls in the "fingerprint" region where ring vibrations interfere.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Assignment
3280 - 3300	N-H Stretch	Secondary Amide (sharp band).
3080	C-H Stretch (sp <sup>2</sup> )	Weak overtone/Fermi resonance.
2920, 2850	C-H Stretch (sp <sup>3</sup> )	Strong Cyclooctyl ring vibrations.
1655 - 1665	C=O Stretch	Amide I Band (Strongest diagnostic).
1540 - 1550	N-H Bend / C-N Stretch	Amide II Band.
680 - 750	C-Cl Stretch	Often weak; confirm with MS.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Objective: Obtain high-resolution <sup>1</sup>H/<sup>13</sup>C spectra.
- Reagents: 99.8% D CDCl<sub>3</sub> (with 0.03% TMS).
- Procedure:
  - Weigh 10-15 mg of **2-chloro-N-cyclooctylacetamide** into a clean vial.
  - Add 0.6 mL of CDCl<sub>3</sub>.
  - Sonicate for 30 seconds to ensure complete dissolution (compound is moderately lipophilic).
  - Filter through a glass wool plug into the NMR tube if any turbidity remains (removes inorganic salts from synthesis).

### Protocol B: Quality Control Criteria

For a batch to be considered "Research Grade," it must meet these criteria:

- Appearance: White crystalline solid (Yellowing indicates amine oxidation).
- NMR Purity: >95% (Integration of 4.02 ppm singlet vs. any impurity peaks).
- MS: Distinct 3:1 ratio for m/z 203:205.

## References

- ChemicalBook. (n.d.). 2-Chloro-N-cyclohexylacetamide 1H NMR Spectrum.[Link](#) (Homologous reference standard used for shift verification).
- PubChem. (2023). 2-chloro-N-cyclopropylacetamide Compound Summary. National Library of Medicine. [Link](#) (General chloroacetamide safety and properties).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for Amide I/II and chloro-alkane shifts).

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## Sources

- 1. 2-chloro-N,N-dimethylacetamide | C<sub>4</sub>H<sub>8</sub>CINO | CID 75886 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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